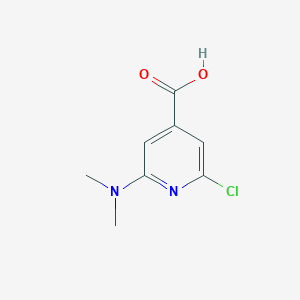

2-Chloro-6-(dimethylamino)isonicotinic acid

Description

Properties

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKYBLWJTYHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2-chloroisonicotinic acid, which is then reacted with dimethylamine under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-Chloro-6-(dimethylamino)isonicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dimethylamino)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-6-(dimethylamino)isonicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-6-(dimethylamino)isonicotinic acid, it is compared to structurally related pyridinecarboxylic acids (Table 1). Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Key Insights from Comparisons

Substituent Effects on Acidity and Solubility: The dimethylamino group in the target compound enhances solubility in polar organic solvents compared to methyl (-CH₃) or trifluoromethyl (-CF₃) substituents . The electron-withdrawing -CF₃ group in 2-chloro-6-(trifluoromethyl)isonicotinic acid increases the carboxylic acid’s acidity (lower pKa) compared to the electron-donating -N(CH₃)₂ group .

Biological Activity: Isonicotinic acid hydrazide (INH) is a well-known antitubercular agent, but its hydrazide group is associated with hepatotoxicity . In contrast, the dimethylamino derivative may offer reduced toxicity while retaining bioactivity due to its ability to form stable coordination complexes with metal ions . 2-Chloro-6-methylnicotinic acid is less bioactive in antimicrobial screens compared to INH derivatives, likely due to reduced hydrogen-bonding capacity .

Applications in Materials Science: The dimethylamino group in the target compound can act as a secondary building unit (SBU) in metal-organic frameworks (MOFs), facilitating porous network formation . Fluorinated analogues (e.g., -CF₃) are prized for their thermal stability and hydrophobicity in MOF design .

Metabolic Pathways: Microbial degradation of pyridinecarboxylic acids (e.g., isonicotinic acid) often involves hydroxylation at α-positions . The chlorine and dimethylamino groups in the target compound may slow microbial metabolism, enhancing environmental persistence .

Biological Activity

2-Chloro-6-(dimethylamino)isonicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting findings from various studies, including mechanisms of action, case studies, and comparative analyses with similar compounds.

IUPAC Name : this compound

Molecular Formula : CHClNO

Molecular Weight : 188.62 g/mol

The compound features a pyridine ring with a chlorine atom and a dimethylamino group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to:

- Inhibit Enzymatic Activity : It may inhibit enzymes such as carbonic anhydrase II (hCA II), which plays a role in various physiological processes including respiration and acid-base balance.

- Modulate Cell Signaling Pathways : The presence of the dimethylamino group allows for interactions with neurotransmitter receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against human breast cancer cell lines such as MCF-7. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.5 |

| HeLa | 3.2 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is crucial in chronic infections.

- Cancer Cell Line Evaluation : Another study focused on its effects on MCF-7 cells, where it was found to induce apoptosis through mitochondrial pathways. This was evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential.

Comparative Analysis

When compared with similar compounds such as isonicotinic acid derivatives, this compound shows enhanced biological activity due to the presence of the chloro and dimethylamino substituents.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| Isonicotinic Acid | Moderate | 15 µM |

| This compound | High | 4.5 µM |

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-6-(dimethylamino)isonicotinic acid with high purity?

Methodological Answer:

- Use a two-step synthesis: (1) Methylation of 2-chloro-6-methoxyisonicotinic acid with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at room temperature. (2) Selective dimethylamination via nucleophilic substitution under controlled pH (7–8) to avoid over-alkylation .

- Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) and UV visualization.

- Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) followed by recrystallization in ethanol/water (1:1) to achieve >98% purity .

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer:

- After synthesis, remove inorganic salts (e.g., K₂CO₃) by vacuum filtration and concentrate the filtrate under reduced pressure .

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate residual dimethylamine or unreacted precursors. Adjust pH to 3–4 with trifluoroacetic acid to enhance retention of the carboxylic acid moiety .

Q. What analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.5–8.2 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (200.62 g/mol) and isotopic chlorine pattern .

- FTIR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the dimethylamino group.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include 2-chloro-6-hydroxyisonicotinic acid (hydrolysis) and dimerization byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of the dimethylamino group?

Methodological Answer:

- Synthesize analogs (e.g., diethylamino, methoxy, or trifluoromethyl substitutions) and compare bioactivity in enzyme inhibition assays (e.g., kinase or protease targets).

- Use computational docking (AutoDock Vina) to model interactions between the dimethylamino group and hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Re-evaluate assay conditions: Test solubility in DMSO/PBS buffers (pH 7.4) to ensure compound stability.

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can regioselectivity challenges in halogenation or functionalization be addressed?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces (EPS) and identify electron-deficient pyridine carbons.

- Compare Fukui indices (f⁺ for electrophilic attack) to prioritize reaction sites .

Q. How does the compound interact with transition metals in coordination chemistry applications?

Methodological Answer:

- Prepare Cu(II) or Fe(III) complexes by refluxing the compound with metal salts in ethanol.

- Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox behavior .

Q. What methodologies validate the compound’s role in multi-step synthetic pathways (e.g., as a building block)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.